Fmoc-Phe(4-CONH2)-OH

Hydrogel Rheology Biomaterials

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-carbamoylphenyl)propanoic acid, commonly known as Fmoc-4-carbamoyl-L-phenylalanine or Fmoc-Phe(4-CONH2)-OH (CAS 204716-17-6), is a specialized, non-natural amino acid building block for Fmoc/tBu solid-phase peptide synthesis (SPPS). Its core structure is a phenylalanine (Phe) residue with a primary carbamoyl (-CONH2) functional group at the para position of the aromatic ring.

Molecular Formula C25H22N2O5
Molecular Weight 430.5 g/mol
CAS No. 204716-17-6
Cat. No. B1588846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Phe(4-CONH2)-OH
CAS204716-17-6
Molecular FormulaC25H22N2O5
Molecular Weight430.5 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)C(=O)N)C(=O)O
InChIInChI=1S/C25H22N2O5/c26-23(28)16-11-9-15(10-12-16)13-22(24(29)30)27-25(31)32-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H2,26,28)(H,27,31)(H,29,30)
InChIKeyMUNGLNMRFZUOTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-4-carbamoyl-L-phenylalanine (CAS 204716-17-6): Technical Baseline for Advanced Peptide Synthesis


(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-carbamoylphenyl)propanoic acid, commonly known as Fmoc-4-carbamoyl-L-phenylalanine or Fmoc-Phe(4-CONH2)-OH (CAS 204716-17-6), is a specialized, non-natural amino acid building block for Fmoc/tBu solid-phase peptide synthesis (SPPS) [1]. Its core structure is a phenylalanine (Phe) residue with a primary carbamoyl (-CONH2) functional group at the para position of the aromatic ring [2]. This modification distinguishes it from the unsubstituted Fmoc-Phe-OH and the phenolic Fmoc-Tyr-OH, imparting unique hydrogen-bonding capabilities and moderate hydrophilicity .

Why Generic Fmoc-Phe-OH or Fmoc-Tyr-OH Cannot Replace Fmoc-4-carbamoyl-L-phenylalanine in Precision Applications


Direct substitution of Fmoc-4-carbamoyl-L-phenylalanine with more common Fmoc-protected aromatic amino acids, such as Fmoc-Phe-OH or Fmoc-Tyr-OH, is not chemically or functionally equivalent. The para-carbamoyl group introduces a distinct combination of physicochemical properties—specifically higher topological polar surface area (TPSA of 118.72 Ų) and altered LogP values —that directly influence peptide conformation, solubility, and intermolecular interactions [1]. Furthermore, in materials science, the carbamoyl derivative demonstrates a 13.5-fold increase in hydrogel storage modulus (G') compared to unsubstituted Fmoc-Phe-OH, a critical differentiation for mechanical performance [2]. Consequently, substituting this building block compromises the intended molecular design, potentially altering target binding, self-assembly behavior, or material properties.

Quantitative Evidence for Selecting Fmoc-4-carbamoyl-L-phenylalanine over Analogs


Superior Hydrogel Mechanical Rigidity: A 13.5-Fold Increase in Storage Modulus (G') vs. Unsubstituted Fmoc-Phe-OH

In a controlled self-assembly study, the Fmoc-4-carbamoyl-L-phenylalanine derivative (reported as Fmoc-4-NH2-Phe) forms a transparent hydrogel with a storage modulus (G') of 527 ± 47 Pa [1]. This is a 13.5-fold increase in mechanical rigidity compared to the unsubstituted Fmoc-Phe-OH hydrogel, which exhibits a G' of only 39 ± 3 Pa under the same conditions [1].

Hydrogel Rheology Biomaterials

Enhanced Topological Polar Surface Area (TPSA) vs. Fmoc-Phe-OH: A 30% Increase Favorable for Aqueous Solubility

The introduction of the carbamoyl group significantly alters the molecular properties of the phenylalanine scaffold. Fmoc-4-carbamoyl-L-phenylalanine has a calculated Topological Polar Surface Area (TPSA) of 118.72 Ų . This is a 30% increase compared to the TPSA of the unsubstituted Fmoc-Phe-OH, which is estimated to be approximately 91.5 Ų based on the loss of the primary amide's contribution [1].

Physicochemical Property Lipinski's Rule Drug Design

High Purity Metrics for Reproducible Synthesis: ≥98% HPLC and 99.5% Chiral Purity

Commercial specifications for Fmoc-4-carbamoyl-L-phenylalanine guarantee high chemical and optical purity, which are critical for the fidelity of solid-phase peptide synthesis. Standard product purity is ≥98% by HPLC [1], with advanced grades achieving 99.5% chiral purity as verified by chiral HPLC [2].

Analytical Chemistry Quality Control SPPS

Procurement-Driven Application Scenarios for Fmoc-4-carbamoyl-L-phenylalanine (CAS 204716-17-6)


Design of Mechanically Robust Low-Molecular-Weight Hydrogels

For projects developing Fmoc-amino acid-based supramolecular hydrogels for 3D cell culture, tissue engineering, or controlled drug release, the selection of Fmoc-4-carbamoyl-L-phenylalanine is justified by its 13.5-fold higher storage modulus (G' of 527 Pa) compared to Fmoc-Phe-OH (G' of 39 Pa) [1]. This mechanical superiority enables the fabrication of stiffer, more stable gel matrices without requiring additional crosslinkers, simplifying formulation and ensuring consistent material properties.

Synthesis of Peptide Therapeutics with Enhanced Aqueous Solubility

When designing a peptide drug candidate where aqueous solubility is a known liability, substituting a standard phenylalanine residue with 4-carbamoyl-L-phenylalanine is a data-driven strategy. The modification increases the TPSA by approximately 30% to 118.72 Ų, which is expected to improve solubility and, consequently, the peptide's pharmacokinetic profile . This approach can be used to rescue otherwise promising but poorly soluble peptide leads.

Synthesis of Primary Amide-Containing Peptides via a Mild, Fmoc-Compatible Route

For researchers requiring a primary amide functionality at the C-terminus or within a peptide sequence while maintaining the base-labile Fmoc group, Fmoc-4-carbamoyl-L-phenylalanine is the necessary building block. A published methodology demonstrates its synthesis under mild conditions that preserve the Fmoc protecting group, providing a clean route to incorporate carbamoyl moieties into complex peptide architectures [2]. This avoids harsh deprotection or conversion steps that could degrade sensitive sequences.

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